

Application Notes and Protocols for FT671 in Neuroblastoma Cell Lines

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Compound of Interest

Compound Name: FT671

Cat. No.: B607560

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Introduction

FT671 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that plays a critical role in the stabilization of several key oncoproteins, including MDM2 and N-Myc. In neuroblastoma, a pediatric cancer of the sympathetic nervous system, amplification of the MYCN oncogene is a hallmark of aggressive, high-risk disease. The N-Myc protein is stabilized by USP7, making USP7 a compelling therapeutic target. **FT671** treatment leads to the degradation of N-Myc and the upregulation of the tumor suppressor p53 in the IMR-32 neuroblastoma cell line.[1] These application notes provide a comprehensive guide for the use of **FT671** in neuroblastoma cell line research, including detailed protocols for key experiments and expected outcomes.

Data Presentation

The following tables summarize quantitative data for a second-generation USP7 inhibitor, Almac4, in various neuroblastoma cell lines. This data is presented as a proxy for the expected activity of **FT671**, given their similar mechanism of action.

Table 1: IC50 Values of a USP7 Inhibitor (Almac4) in Neuroblastoma Cell Lines

Cell Line	TP53 Status	MYCN Status	IC50 (μM)
SK-N-SH	Wild-Type	Non-amplified	0.22
NB-10	Wild-Type	Non-amplified	0.28
CHP-212	Wild-Type	Amplified	0.35
LAN-5	Wild-Type	Amplified	0.45
IMR-32	Wild-Type	Amplified	0.55
NBL-S	Wild-Type	Non-amplified	0.65
SK-N-BE(2)	Mutant	Amplified	>10
SK-N-AS	Mutant	Non-amplified	>10
NGP	Mutant	Amplified	>10
Kelly	Mutant	Amplified	>10
LA1-55N	Mutant	Non-amplified	>10
CHP-134	Null	Amplified	>10

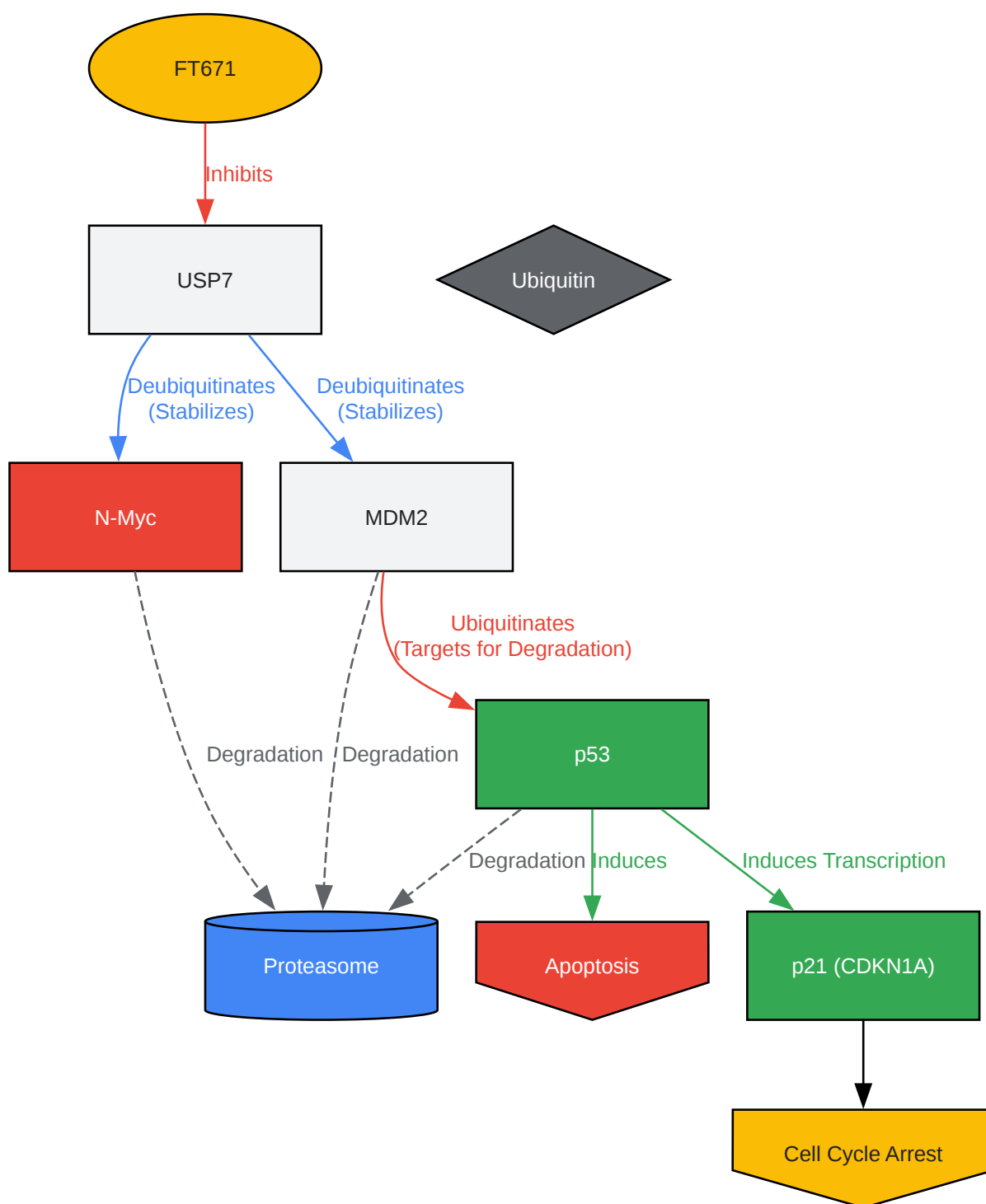
Data adapted from a study on the USP7 inhibitor Almac4, as specific IC50 values for **FT671** in these cell lines are not publicly available.

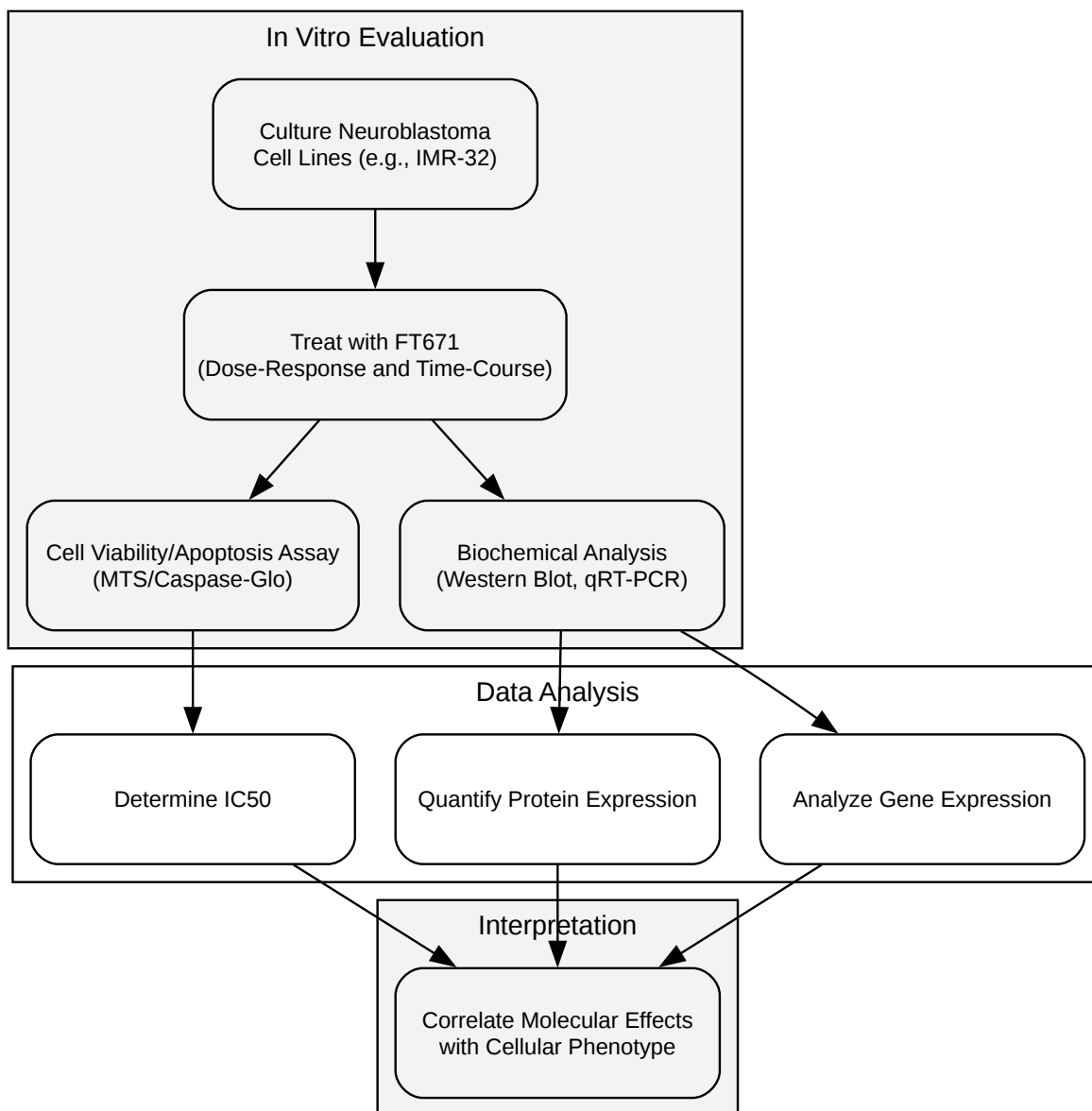
Table 2: Summary of Expected Molecular Effects of **FT671** in p53 Wild-Type Neuroblastoma Cells

Biomarker	Expected Effect	Time Course
USP7 Protein Levels	Decrease	24-48 hours
MDM2 Protein Levels	Decrease	24-48 hours
p53 Protein Levels	Increase	24-48 hours
p21 (CDKN1A) Protein Levels	Increase	24-48 hours
N-Myc Protein Levels	Decrease	24-48 hours
Cleaved Caspase-3	Increase	48-72 hours
Cleaved PARP	Increase	48-72 hours
CDKN1A mRNA Levels	Increase	8-24 hours
MDM2 mRNA Levels	Increase	8-24 hours

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of **FT671** and a general experimental workflow for its evaluation in neuroblastoma cell lines.





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References

- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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